Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone
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Overview
Description
Benzobbenzazepin-11-yl(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone includes a benzazepine core fused with a piperidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted benzazepines with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzobbenzazepin-11-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzobbenzazepin-11-yl(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Benzobbenzazepin-11-yl(piperidin-1-yl)methanone can be compared with other benzazepine derivatives, such as:
1-Benzazepine: Known for its cardiovascular effects.
2-Benzazepine: Studied for its potential anti-cancer properties.
3-Benzazepine: Investigated for its neuroprotective effects.
The uniqueness of Benzobbenzazepin-11-yl(piperidin-1-yl)methanone lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.
Properties
IUPAC Name |
benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20(21-14-6-1-7-15-21)22-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)22/h2-5,8-13H,1,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBOVRZEZSALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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